

A Technical Guide to the Spectroscopic Data of 3-Oxobutyl Acetate

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Compound of Interest

Compound Name: 3-Oxobutyl acetate

Cat. No.: B159995

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Oxobutyl acetate**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside a theoretical analysis of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on its functional groups. Detailed experimental protocols for acquiring such data and a general workflow for spectroscopic analysis are also included.

Predicted Spectroscopic Data

While experimental spectral data for **3-Oxobutyl acetate** is not available in major public databases, computational methods provide reliable predictions for its NMR spectra.

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.35	t	2H	-O-CH ₂ -
~2.80	t	2H	-CH ₂ -C=O
~2.20	s	3H	-C(=O)-CH ₃ (ketone)
~2.05	s	3H	-C(=O)-CH ₃ (acetate)

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Assignment
~206.5	C=O (ketone)
~170.8	C=O (ester)
~61.0	-O-CH ₂ -
~44.0	-CH ₂ -C=O
~30.0	-C(=O)-CH ₃ (ketone)
~20.8	-C(=O)-CH ₃ (acetate)

Theoretical Spectroscopic Characteristics

Infrared (IR) Spectroscopy

The IR spectrum of **3-Oxobutyl acetate** is expected to show characteristic absorption bands for its ketone and ester functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~1740	C=O stretch	Ester
~1715	C=O stretch	Ketone ^[1]
~1240	C-O stretch	Ester
2850-2960	C-H stretch	Alkane-like CH ₂ and CH ₃

Saturated esters typically show a carbonyl absorbance at 1735 cm⁻¹ and two strong absorbances from the C-O portion between 1300 and 1000 cm⁻¹.^[2] Saturated aliphatic ketones usually exhibit a C=O stretching vibration band at 1715 cm⁻¹.^[1]

Mass Spectrometry (MS)

In mass spectrometry, **3-Oxobutyl acetate** (molar mass: 130.14 g/mol) is expected to show a molecular ion peak (M⁺) and undergo characteristic fragmentation patterns. The fragmentation

of β -keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.^{[3][4][5]}

m/z	Possible Fragment
130	$[M]^+$ (Molecular Ion)
87	$[M - CH_3CO]^+$
71	$[M - OCOCH_3]^+$
43	$[CH_3CO]^+$ (often the base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean NMR tube.^[6] To ensure a homogeneous magnetic field, the solution should be free of any solid particles.
- **Referencing:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- **Data Acquisition:** Place the NMR tube in the spectrometer. The 1H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier-transformed to obtain the spectrum. For ^{13}C NMR, a larger sample quantity (50-100 mg) may be needed due to the lower natural abundance of the ^{13}C isotope.^[6]
- **Data Processing:** Process the raw data by applying phase and baseline corrections. Integrate the signals in the 1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** If the sample is a liquid, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a

volatile solvent, apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

- **Background Spectrum:** Record a background spectrum of the empty sample holder to subtract any atmospheric or instrumental interferences.
- **Data Acquisition:** Place the sample in the IR spectrometer and record the spectrum. The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each frequency.
- **Data Analysis:** Identify the characteristic absorption bands in the spectrum and correlate them with specific functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** The sample molecules are ionized, commonly using Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M^+).
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General workflow for spectroscopic analysis.

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